molecular formula C15H13BrINO B2998468 N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline CAS No. 477886-97-8

N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline

Cat. No.: B2998468
CAS No.: 477886-97-8
M. Wt: 430.083
InChI Key: GYMZAQRPQZNKRE-VCHYOVAHSA-N
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Description

N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of an amine with an aldehyde or ketone. The presence of bromine, iodine, and ethoxy groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline typically involves the condensation reaction between 5-bromo-2-ethoxybenzaldehyde and 4-iodoaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:

5-bromo-2-ethoxybenzaldehyde+4-iodoanilineThis compound+H2O\text{5-bromo-2-ethoxybenzaldehyde} + \text{4-iodoaniline} \rightarrow \text{this compound} + \text{H}_2\text{O} 5-bromo-2-ethoxybenzaldehyde+4-iodoaniline→this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The bromine and iodine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline exerts its effects is largely dependent on its interaction with molecular targets. The presence of electron-withdrawing groups such as bromine and iodine can influence its reactivity and binding affinity to various biological molecules. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The ethoxy group further adds to its distinctiveness by affecting its solubility and interaction with other molecules.

Properties

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)-N-(4-iodophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrINO/c1-2-19-15-8-3-12(16)9-11(15)10-18-14-6-4-13(17)5-7-14/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMZAQRPQZNKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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